Cis vs. Trans Diastereomer Isomerization Rate: pH-Dependent Kinetic Differentiation
The (4R,5S) cis-diastereomer of 4,5-dihydroxy-2-oxoimidazolidine-1-carboxamide undergoes epimerization at C4 and C5 via ring-chain tautomerism at a rate that is greater than that of the corresponding trans (4R,5R) diastereomer, with the isomerization rate sharply increasing with pH across the physiologically and analytically relevant range [1]. This stereochemical dependence on isomerization kinetics means that the cis configuration reaches equilibrium faster under any given pH condition, directly affecting the time window available for accurate quantification in chromatographic assays [1].
| Evidence Dimension | Isomerization/epimerization rate via ring-chain tautomerism (pH-dependent) |
|---|---|
| Target Compound Data | Cis-(4R,5S) diastereomer: faster isomerization rate; rate rank order pH 9.0 > pH 7.0 > pH 5.5 |
| Comparator Or Baseline | Trans-(4R,5R) diastereomer: slower isomerization rate under identical pH conditions; same pH rank order |
| Quantified Difference | Rate of isomerization greater for cis-diastereomers than trans-diastereomers; rate sharply increased with pH (qualitative directional difference; exact rate constants not reported in abstract) |
| Conditions | Aqueous buffered solutions at pH 5.5, 7.0, and 9.0; monitored by ¹H NMR and 2D NOE; nucleoside derivatives of N1-(2-deoxy-β-D-erythro-pentofuranosyl)-1-carbamoyl-2-oxo-4,5-dihydroxyimidazolidine |
Why This Matters
For any time-sensitive analytical protocol—such as isotope-dilution LC-MS/MS quantifying ImidCyt in cellular DNA—the faster cis isomerization rate demands that the (4R,5S) standard be used with strictly controlled pH and processing time; substitution with the slower trans diastereomer would systematically underestimate dynamic isomerization losses.
- [1] Tremblay S, Gantchev T, Tremblay L, Lavigne P, Cadet J, Wagner JR. Oxidation of 2'-deoxycytidine to four interconverting diastereomers of N1-carbamoyl-4,5-dihydroxy-2-oxoimidazolidine nucleosides. J Org Chem. 2007;72(10):3672-3678. doi:10.1021/jo062386n. PMID: 17439282. View Source
